molecular formula C20H14N6O3 B2927865 N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251675-66-7

N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2927865
CAS No.: 1251675-66-7
M. Wt: 386.371
InChI Key: KQICXRGCEKCTNH-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a high-purity chemical compound designed for advanced pharmacological and drug discovery research. It belongs to a class of [1,2,4]triazolo[4,3-a]pyrazin derivatives, which have been identified in scientific literature as a scaffold of significant interest for the development of novel therapeutic agents. Compounds within this structural class have demonstrated potential as inhibitors of key biological targets, including p38 Mitogen-Activated Protein Kinases (p38 MAPK) , which are implicated in inflammatory diseases, cancer, and neurological disorders . The structural motif of the [1,2,4]triazolo[4,3-a]pyrazin core is frequently explored in medicinal chemistry due to its versatility and potential bioactivity. The specific presence of the 4-cyanophenyl acetamide moiety and the phenoxy substitution in this molecule is designed to modulate its physicochemical properties and binding affinity towards enzymatic targets. Related analogs have been investigated for a range of applications, including as kinase inhibitors , antirheumatic agents , and in the treatment of pathologies such as rheumatoid arthritis , multiple myeloma , and Crohn's disease . Furthermore, recent studies on structurally similar triazine derivatives highlight their promising anticancer activity , particularly against breast cancer cell lines, by inducing apoptosis and autophagy . This makes such compounds valuable tools for oncological research. Researchers can utilize this acetamide derivative as a key intermediate or reference standard in hit-to-lead optimization campaigns, mechanism of action (MoA) studies, and high-throughput screening. It is offered with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O3/c21-12-14-6-8-15(9-7-14)23-17(27)13-26-20(28)25-11-10-22-19(18(25)24-26)29-16-4-2-1-3-5-16/h1-11H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQICXRGCEKCTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenoxy Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Cyanophenyl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the cyanophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The phenoxy and cyanophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. The triazolopyrazine core is known to interact with enzymes and receptors, modulating their activity. The phenoxy and cyanophenyl groups may enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at position 8 of the triazolo-pyrazine ring and the acetamide side chain (Table 1).

Table 1: Substituent Comparison of Selected Analogs

Compound Name Position 8 Substituent Acetamide Side Chain Reference
Target Compound Phenoxy N-(4-cyanophenyl) N/A
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo...acetamide () 4-Chlorobenzylsulfanyl N-(4-methoxybenzyl)
2-[8-(2-Methylphenoxy)-3-oxo...acetamide () 2-Methylphenoxy N-(4-methylbenzyl)
N-(4-Chlorophenyl)-2-{3-oxo-8-(4-(o-tolyl)piperazin-1-yl)...acetamide (Ev. 13) 4-(o-Tolyl)piperazinyl N-(4-chlorophenyl)
8-Amino-2-phenyl...triazolo[4,3-a]pyrazin-3(2H)-one () Amino N-(4-benzylpiperazin-1-yl)
Key Observations:

Position 8 Modifications: Phenoxy vs. Sulfanyl/Alkyl Groups: The target compound’s phenoxy group (electron-rich) contrasts with sulfanyl (e.g., 4-chlorobenzylsulfanyl in ) or alkyl substituents (e.g., 2-methylphenoxy in ). Sulfanyl groups may enhance metabolic stability but reduce solubility compared to phenoxy . Amino vs.

Acetamide Side Chain: Cyanophenyl vs. Chlorophenyl/Methoxybenzyl: The 4-cyanophenyl group in the target compound offers strong electron-withdrawing effects, which may improve binding to hydrophobic pockets in enzymes. In contrast, 4-chlorophenyl () or 4-methoxybenzyl () groups balance lipophilicity and steric bulk.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ Key Signals (δ, ppm) Reference
Target Compound Not reported ~1660–1680 (estimated) N/A N/A
2-Cyano-2-[2-(4-methylphenyl)... (Ev.1) 288 1664 2.30 (s, CH3), 10.13 (s, NH)
8-Amino-2-phenyl... (Ev.10) 244–246 Not reported 5.54 (br s, NH2), 7.60 (s, H-5)
Compound 79 (Ev.11) Not reported ~1650–1670 2.65 (t, CH2), 7.76 (d, ArH)
Key Observations:
  • Melting Points: Higher melting points (e.g., 288°C in ) correlate with polar groups like sulfamoyl, while amino-substituted analogs () show moderate melting points due to hydrogen bonding.
  • IR Spectroscopy: The C=O stretch (~1664 cm⁻¹ in ) is consistent across analogs, confirming the acetamide moiety. Cyanophenyl groups show a distinct C≡N stretch at ~2214 cm⁻¹ .
  • NMR Signals : Aromatic protons and exchangeable NH groups (e.g., δ 10.13 in ) are characteristic. Methyl groups in substituents (e.g., δ 2.30 in ) provide steric and electronic differentiation.

Biological Activity

N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a phenoxy group. Its molecular formula is C19_{19}H16_{16}N4_{4}O2_{2}, with a molecular weight of approximately 336.36 g/mol. The presence of the triazole moiety is particularly noteworthy as it is associated with various biological activities.

1. Anticancer Activity

Recent studies have indicated that compounds containing triazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (μM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3
MCF-7 (Breast)43.4

These findings suggest that the compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that related triazole derivatives demonstrate significant antibacterial and antifungal activities:

Microorganism Activity Reference
Staphylococcus aureusEffective
Escherichia coliModerate

The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes.

3. Anti-inflammatory Properties

Compounds with similar structural characteristics have been noted for their anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound can be explained through several proposed mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It may interact with cellular receptors that modulate growth factor signaling pathways.
  • DNA Interaction : Some triazole derivatives have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives against different cancer cell lines. The study highlighted that modifications in the phenoxy group significantly influenced the anticancer activity of the compounds tested.

Q & A

Basic: What are the key steps in synthesizing N-(4-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Substitution Reactions : Under alkaline conditions, nitrobenzene derivatives react with phenoxy-containing reagents to form intermediates (e.g., substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol in ).
  • Reduction : Nitro groups are reduced to amines using iron powder under acidic conditions (e.g., reduction of nitro intermediates to aniline derivatives in ).
  • Condensation : The amine intermediate reacts with cyanoacetic acid or its derivatives in the presence of condensing agents (e.g., formation of acetamide moieties in and ).
    Purification is typically achieved via liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients in ). Yield optimization requires precise control of reaction stoichiometry and temperature .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming regiochemistry and substituent positions. For example, aromatic protons in show distinct splitting patterns (e.g., J=8.8HzJ = 8.8 \, \text{Hz} for para-substituted phenyl groups), while carbonyl resonances near 170 ppm confirm acetamide formation.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • Melting Point Analysis : Consistency in melting range (e.g., 244–246°C in ) confirms purity.
  • Elemental Analysis : Used to verify empirical formulas (e.g., C28_{28}H27_{27}N7_7O in ). Cross-referencing these techniques ensures structural fidelity .

Advanced: How can researchers optimize the yield of the triazolopyrazine core during synthesis?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical factors like reaction time, temperature, and catalyst loading. highlights DoE’s utility in flow chemistry for similar heterocycles.
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts may enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing side reactions.
    Post-reaction quenching with ice-cold water (as in ) aids in precipitate recovery. Yield improvements from 63% () to >80% are feasible with iterative optimization .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:
Contradictions arise from:

  • Tautomerism : The triazolopyrazine core may exhibit keto-enol tautomerism, altering NMR peak positions. Deuterated solvent screening (e.g., DMSO-d6_6 vs. CDCl3_3) can stabilize specific tautomers ().
  • Dynamic Exchange : Rotameric states in acetamide side chains cause peak broadening. Variable-temperature NMR (e.g., 25–60°C) slows exchange, resolving splitting (e.g., ’s 1^1H NMR at 2.65 ppm).
  • X-ray Crystallography : Definitive structural assignment via single-crystal XRD resolves ambiguities, though crystallization may require tailored solvent systems .

Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR workflows include:

  • Analog Synthesis : Systematic substitution of the phenoxy () or cyanophenyl groups ( ) with electron-withdrawing/donating moieties.
  • Biological Assays : In vitro testing (e.g., kinase inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) identifies critical binding interactions.
  • Pharmacophore Mapping : Overlay of active/inactive analogs reveals essential functional groups (e.g., the triazolopyrazine core’s role in H-bonding).
    and emphasize the need for robust synthetic routes to incorporate diverse substituents for SAR exploration .

Basic: What purification techniques are most effective for this compound and its intermediates?

Methodological Answer:

  • Liquid Chromatography : Normal-phase (silica gel) with gradients like cyclohexane/EtOAc/MeOH () separates polar intermediates.
  • Recrystallization : Methanol or ethanol recrystallizes acetamide derivatives (), improving purity to >95%.
  • Flash Chromatography : High-speed silica columns resolve closely related byproducts (e.g., regioisomers).
  • HPLC : Preparative reverse-phase HPLC (C18 columns, acetonitrile/water) isolates final compounds for biological testing .

Advanced: How can researchers mitigate decomposition during storage or handling?

Methodological Answer:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify sensitive functional groups (e.g., the cyanophenyl group’s hydrolysis risk).
  • Lyophilization : Freeze-drying under inert atmosphere (N2_2) prevents oxidative degradation.
  • Additive Screening : Antioxidants (BHT) or chelating agents (EDTA) stabilize solutions.
    ’s safety data for related acetamides recommends storage at –20°C in amber vials to limit photodegradation .

Basic: What spectroscopic "red flags" indicate impurities in the final product?

Methodological Answer:

  • NMR : Extra peaks near 7.3–7.5 ppm suggest unreacted phenyl precursors ().
  • HPLC : Peaks with retention times ±0.5 min from the main product indicate byproducts (e.g., ’s cyano-containing analogs).
  • FT-IR : Absence of carbonyl stretches (~1680 cm1^{-1}) signals incomplete condensation.
    Cross-validation with elemental analysis (e.g., %C deviation >0.3% in ) confirms impurities .

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